2H-Thiopyran, tetrahydro-2-(2-methyl-2-propenyl)-
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Overview
Description
2-(2-Methylallyl)tetrahydro-2H-thiopyran is an organic compound that belongs to the class of heterocyclic compounds known as thiopyrans. Thiopyrans are sulfur-containing analogs of pyrans, where the oxygen atom in the pyran ring is replaced by a sulfur atom. This compound is characterized by a tetrahydrothiopyran ring substituted with a 2-methylallyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylallyl)tetrahydro-2H-thiopyran can be achieved through various methods. One common approach involves the reaction of tetrahydrothiopyran with 2-methylallyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylallyl)tetrahydro-2H-thiopyran undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form tetrahydrothiopyran derivatives.
Substitution: The 2-methylallyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiopyran derivatives.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
2-(2-Methylallyl)tetrahydro-2H-thiopyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(2-Methylallyl)tetrahydro-2H-thiopyran involves its interaction with molecular targets and pathways. The sulfur atom in the thiopyran ring can participate in redox reactions, influencing cellular redox balance. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2-methyl-2H-thiopyran: Similar structure but lacks the 2-methylallyl group.
2H-Thiopyran, tetrahydro-2-methyl-: Another thiopyran derivative with a different substitution pattern
Uniqueness
2-(2-Methylallyl)tetrahydro-2H-thiopyran is unique due to the presence of the 2-methylallyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
62181-63-9 |
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Molecular Formula |
C9H16S |
Molecular Weight |
156.29 g/mol |
IUPAC Name |
2-(2-methylprop-2-enyl)thiane |
InChI |
InChI=1S/C9H16S/c1-8(2)7-9-5-3-4-6-10-9/h9H,1,3-7H2,2H3 |
InChI Key |
GZDDSBKYMOQRCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1CCCCS1 |
Origin of Product |
United States |
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